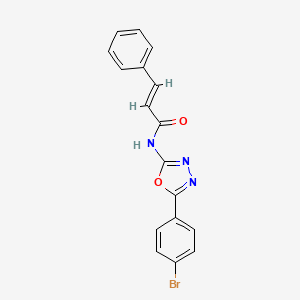
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities. These compounds have been the subject of extensive research due to their potential applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. In the context of the provided papers, similar synthetic routes have been employed to create analogs containing the 1,3,4-oxadiazole ring. For instance, the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings was achieved by characterizing the intermediates and final products using 1H NMR, 13C NMR, and mass spectrometry . Another study synthesized N-substituted derivatives of 1,3,4-oxadiazole through a series of steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions and reactions with different N-aralkyl/aryl substituted 2-bromoacetamides .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their biological activity. X-ray diffraction crystallography was used to determine the structure of one such compound, providing insights into the arrangement of atoms within the molecule . The molecular structure is also analyzed using spectroscopic methods such as NMR and IR, which help elucidate the presence of functional groups and the overall framework of the compound .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be explored through various chemical reactions. For example, the reaction of N-isocyaniminotriphenylphosphorane with biacetyl in the presence of (E)-cinnamic acids leads to the synthesis of fully substituted 1,3,4-oxadiazole derivatives via intramolecular AZA-Wittig reactions . Additionally, a new deoxygenative coupling reaction was observed when 3-azido-5-phenyl-1,2,4-oxadiazole was heated with dimethylformamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications. For instance, the insecticidal activity of these compounds against the diamondback moth was evaluated, and a significant relationship between structure and activity was observed . The synthesized compounds were also screened for their antioxidant activities, with some showing very high and significant activities, indicating their potential as lead compounds for new antioxidant agents .
Scientific Research Applications
Insecticidal Activity
Research indicates that compounds containing 1,3,4-oxadiazole rings, including analogs similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, exhibit significant insecticidal activities. For instance, Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings and found them to be effective against the diamondback moth, Plutella xylostella. The study highlights the potential of these compounds in pest control applications (Qi et al., 2014).
Antimicrobial and Hemolytic Activity
Compounds with the 1,3,4-oxadiazole structure have been evaluated for their antimicrobial properties. Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole and assessed their antimicrobial and hemolytic activities. Their findings indicated notable effectiveness against selected microbial species, highlighting the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Antiepileptic Activity
The application of 1,3,4-oxadiazole derivatives in antiepileptic drugs has been explored. Rajak et al. (2013) synthesized novel series of compounds with a 1,3,4-oxadiazole structure and tested them for anticonvulsant activities. Their research supports the development of new antiepileptic therapies (Rajak et al., 2013).
Anticancer Evaluation
Compounds featuring the 1,3,4-oxadiazole moiety have also been evaluated for anticancer properties. A study by Ravinaik et al. (2021) designed and synthesized a series of these compounds, demonstrating moderate to excellent anticancer activity against various cancer cell lines, thus indicating their potential in cancer treatment (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as (E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, is a synthetic compound that has been studied for its potential biological activities . The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the regulation of acetylcholine levels in the body, which is important for nerve impulse transmission .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its level in the cerebral cortex
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle movement and memory processing . By inhibiting the breakdown of acetylcholine, the compound potentially enhances cholinergic transmission .
Pharmacokinetics
The compound’s clogp values, which are indicative of its lipophilicity, were found to be in the range of 494–559 for the cinnamamide series . This suggests that the compound may have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels in the cerebral cortex . This could potentially slow down the progression of diseases like Alzheimer’s, which are characterized by a decrease in acetylcholine levels . .
Safety and Hazards
Future Directions
The future directions for research on “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” and similar compounds could involve further exploration of their antimicrobial and anticancer activities. There’s also potential for these compounds to be used as lead compounds for rational drug designing .
properties
IUPAC Name |
(E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINGPLPNOCVOK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

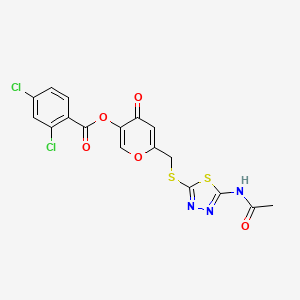


![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
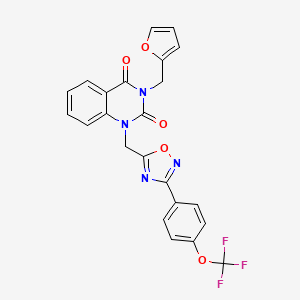
![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)
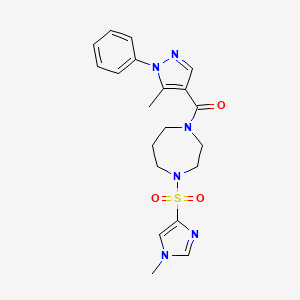
![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)
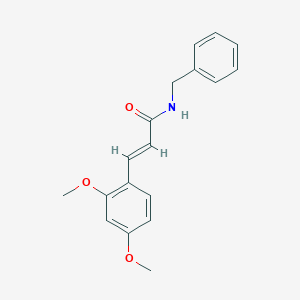
![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)